molecular formula C10H20N2O3 B13760104 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide CAS No. 7143-23-9

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide

Katalognummer: B13760104
CAS-Nummer: 7143-23-9
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: XPJYPWNRHPKFMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is a chemical compound with the molecular formula C10H20N2O3. It is known for its unique structure, which includes a cyclopentane ring substituted with a bis(2-hydroxyethyl)amino group and a carboxamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amine compounds. Substitution reactions can result in a variety of functionalized cyclopentane derivatives .

Wissenschaftliche Forschungsanwendungen

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

7143-23-9

Molekularformel

C10H20N2O3

Molekulargewicht

216.28 g/mol

IUPAC-Name

1-[bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide

InChI

InChI=1S/C10H20N2O3/c11-9(15)10(3-1-2-4-10)12(5-7-13)6-8-14/h13-14H,1-8H2,(H2,11,15)

InChI-Schlüssel

XPJYPWNRHPKFMP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)N)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.